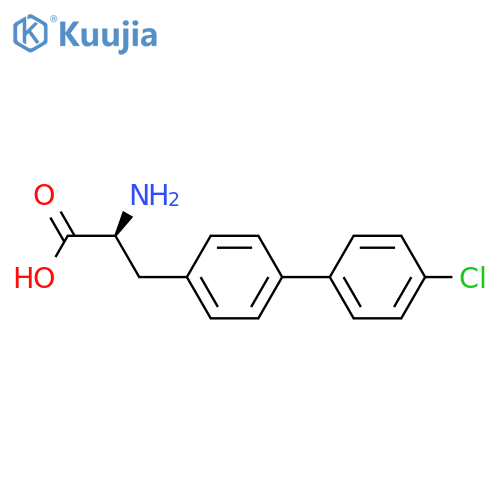

Cas no 1270097-85-2 (4-(4-Chlorophenyl)-L-phenylalanine)

4-(4-Chlorophenyl)-L-phenylalanine 化学的及び物理的性質

名前と識別子

-

- 4-(4-Chlorophenyl)-L-phenylalanine

- (2S)-2-amino-3-{4'-chloro-[1,1'-biphenyl]-4-yl}propanoic acid

- [1,1'-Biphenyl]-4-propanoic acid, α-amino-4'-chloro-, (αS)-

-

- インチ: 1S/C15H14ClNO2/c16-13-7-5-12(6-8-13)11-3-1-10(2-4-11)9-14(17)15(18)19/h1-8,14H,9,17H2,(H,18,19)/t14-/m0/s1

- InChIKey: YNAJOMWNXOKORZ-AWEZNQCLSA-N

- ほほえんだ: C(O)(=O)[C@H](CC1=CC=C(C2=CC=C(Cl)C=C2)C=C1)N

4-(4-Chlorophenyl)-L-phenylalanine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1579196-1g |

(S)-2-amino-3-(4'-chloro-[1,1'-biphenyl]-4-yl)propanoic acid |

1270097-85-2 | 98% | 1g |

¥9481.00 | 2024-08-09 |

4-(4-Chlorophenyl)-L-phenylalanine 関連文献

-

Christian R. Samanamu,Elena N. Zamora,Leslie A. Lesikar,Jean-Luc Montchamp,Anne F. Richards CrystEngComm, 2008,10, 1372-1378

-

Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335

-

Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514

-

Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081

-

Haishuang Zhao,Alexander Bodach,Miriam Heine,Yasar Krysiak,Jürgen Glinnemann,Edith Alig,Lothar Fink,Martin U. Schmidt CrystEngComm, 2017,19, 2216-2228

-

Jeroen Peters,Alice Cardall,Willem Haasnoot Analyst, 2014,139, 3968-3976

-

J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846

-

Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098

-

Qingbo Xu,Jing Yang,Xujun Zhang,Xiaodong Wen,Masanori Yamada,Feiya Fu,Hongyan Diao,Xiangdong Liu J. Mater. Chem. A, 2020,8, 24553-24562

4-(4-Chlorophenyl)-L-phenylalanineに関する追加情報

Professional Introduction to 4-(4-Chlorophenyl)-L-phenylalanine (CAS No. 1270097-85-2)

4-(4-Chlorophenyl)-L-phenylalanine, with the chemical formula C13H12ClNO2, is a significant compound in the field of pharmaceutical chemistry and biochemistry. This amino acid derivative has garnered considerable attention due to its unique structural properties and potential applications in drug development. The CAS number 1270097-85-2 uniquely identifies this compound, ensuring precise classification and differentiation in scientific literature and industrial applications.

The molecular structure of 4-(4-Chlorophenyl)-L-phenylalanine features a chlorophenyl group attached to the β-position of L-phenylalanine. This substitution pattern imparts distinct physicochemical properties, making it a valuable intermediate in synthesizing complex molecules. The presence of the chlorine atom enhances the compound's reactivity, facilitating various chemical transformations that are pivotal in medicinal chemistry.

In recent years, research on 4-(4-Chlorophenyl)-L-phenylalanine has expanded significantly, particularly in the context of neuropharmacological applications. Studies have demonstrated its role as a precursor in the synthesis of potential therapeutic agents targeting neurological disorders. The compound's ability to interact with specific enzymatic pathways has opened new avenues for developing novel treatments for conditions such as Parkinson's disease and Alzheimer's disease.

The pharmaceutical industry has shown interest in leveraging this compound for its potential to modulate neurotransmitter activity. Preliminary studies suggest that derivatives of 4-(4-Chlorophenyl)-L-phenylalanine may exhibit properties that could enhance cognitive function or mitigate neurodegenerative symptoms. These findings have spurred further investigation into its pharmacokinetic behavior and potential side effects, ensuring that future drug candidates derived from this scaffold are both effective and safe.

Beyond neuropharmacology, 4-(4-Chlorophenyl)-L-phenylalanine has also been explored in the development of anticancer agents. The chlorine substituent in its structure allows for facile coupling with other bioactive molecules, enabling the creation of targeted therapies that can selectively interact with cancer cells. Research indicates that compounds derived from this scaffold may inhibit key signaling pathways involved in tumor growth and metastasis, offering promising prospects for oncology treatments.

The synthesis of 4-(4-Chlorophenyl)-L-phenylalanine involves multi-step organic reactions, often requiring precise control over reaction conditions to achieve high yields and purity. Advances in synthetic methodologies have improved the efficiency of producing this compound, making it more accessible for research and commercial applications. Techniques such as asymmetric catalysis and chiral resolution have been particularly useful in ensuring the enantiomeric purity required for pharmaceutical use.

In academic research, 4-(4-Chlorophenyl)-L-phenylalanine serves as a valuable tool for studying amino acid metabolism and its impact on physiological processes. Its incorporation into metabolic pathways provides insights into how amino acid derivatives influence cellular function, contributing to a deeper understanding of biochemical mechanisms. This knowledge is crucial for developing drugs that can effectively target specific metabolic pathways without unintended consequences.

The compound's stability under various storage conditions is another critical factor influencing its utility in research and industry. Studies have evaluated its shelf life under different temperatures and humidity levels, providing guidelines for optimal storage practices. These findings are essential for maintaining the integrity of samples used in experiments and ensuring consistent results across different laboratories.

Ethical considerations also play a role in the research and application of 4-(4-Chlorophenyl)-L-phenylalanine. Regulatory agencies require thorough safety assessments before any new drug candidate can enter clinical trials. Researchers must adhere to stringent protocols to evaluate potential toxicity and side effects, ensuring that patients receive safe and effective treatments.

The future prospects for 4-(4-Chlorophenyl)-L-phenylalanine are bright, with ongoing research uncovering new potential applications. Collaborative efforts between academia and industry are likely to drive innovation, leading to novel therapeutic agents that address unmet medical needs. As our understanding of biological systems continues to evolve, compounds like this will remain at the forefront of pharmaceutical discovery.

1270097-85-2 (4-(4-Chlorophenyl)-L-phenylalanine) 関連製品

- 1805284-91-6(5-Cyano-2-(difluoromethyl)-4-iodopyridine-3-sulfonyl chloride)

- 13733-50-1(ethyl 2-(4-tert-butylcyclohexylidene)acetate)

- 1806993-70-3(Ethyl 3-(aminomethyl)-5-(difluoromethyl)-4-methylpyridine-2-carboxylate)

- 1023535-75-2(1-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-[(4-methylphenyl)methyl]urea)

- 1955531-46-0(5-Methyl-3-(2-azaspiro[4.5]decan-4-yl)-1,2,4-oxadiazole)

- 2034530-57-7(N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide)

- 1993189-05-1(1-(5-Bromopyridin-3-YL)cyclopropan-1-amine hydrochloride)

- 199786-58-8((5-Bromo-2-iodophenyl)methanol)

- 91170-76-2(Benzenesulfinic acid, 4-acetyl-)

- 1339684-69-3(1-(4-fluorophenyl)-1-(oxan-4-yl)methanamine)